Slow-Binding Kinetics Confer Sub-Nanomolar Potency After Preincubation
SID 26681509 quarterhydrate demonstrates time-dependent, slow-binding inhibition, a feature absent in many rapidly reversible inhibitors like Z-FY-CHO. After a 4-hour preincubation with cathepsin L, the IC₅₀ of SID 26681509 shifts from 56 nM to 1.0 nM, a 56-fold increase in potency [1]. This is accompanied by a measured Kᵢ of 0.89 nM determined via transient kinetic analysis, with association and dissociation rate constants (kₒₙ = 24,000 M⁻¹s⁻¹, kₒ𝒻𝒻 = 2.2 × 10⁻⁵ s⁻¹) [1]. In comparison, the widely used inhibitor Z-FY-CHO (IC₅₀ = 0.85 nM) does not exhibit time-dependent enhancement of inhibition .
| Evidence Dimension | Inhibition Potency (IC₅₀) after 4-hour enzyme preincubation |
|---|---|
| Target Compound Data | 1.0 nM |
| Comparator Or Baseline | Z-FY-CHO: No time-dependent increase in potency reported (standard IC₅₀ = 0.85 nM) |
| Quantified Difference | SID 26681509 achieves a 56-fold increase in potency (from 56 nM to 1.0 nM) with preincubation; Z-FY-CHO shows no such enhancement. |
| Conditions | Human cathepsin L enzyme assay with 4-hour preincubation of enzyme and inhibitor before substrate addition. |
Why This Matters
This slow-binding behavior translates to sustained target engagement in long-duration cellular assays, where SID 26681509 will provide more durable inhibition compared to rapidly reversible alternatives.
- [1] Shah, P. P., Myers, M. C., Beavers, M. P., Purvis, J. E., Jing, H., Grieser, H. J., ... & Diamond, S. L. (2008). Kinetic characterization and molecular docking of a novel, potent, and selective slow-binding inhibitor of human cathepsin L. Molecular Pharmacology, 74(1), 34-41. View Source
